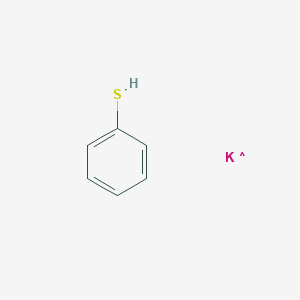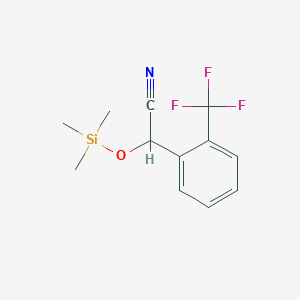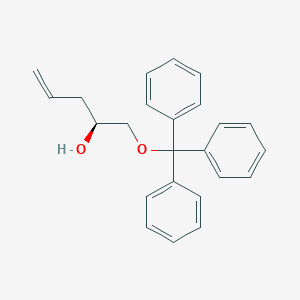
Tetraoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraoxane, also known as 1,3,5,7-tetroxane, is a cyclic organic compound with the molecular formula C₄H₈O₄. It is a member of the class of organic peroxides and is characterized by a four-membered ring containing alternating oxygen and carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraoxane can be synthesized through the homopolymerization of formaldehyde in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the reaction of formaldehyde with hydrogen peroxide in the presence of an acid catalyst, leading to the formation of tetroxane .
Industrial Production Methods
In industrial settings, tetroxane is produced using a liquid-phase method from formaldehyde with homogeneous acid-type catalysts. The process involves several stages, including synthesis, extraction, and purification. The purified product is then stored at elevated temperatures until it meets the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Tetraoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions of tetroxane can lead to the formation of simpler organic compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of tetroxane include sulfuric acid, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tetroxane include formaldehyde, acetaldehyde, and other organic peroxides. The specific products depend on the type of reaction and the conditions under which it is carried out .
Aplicaciones Científicas De Investigación
Tetraoxane and its derivatives have several scientific research applications:
Mecanismo De Acción
The mechanism of action of tetroxane involves its decomposition into reactive oxygen species, which can interact with various molecular targets. In biological systems, tetroxane derivatives can generate free radicals that damage cellular components, leading to their antimicrobial and antimalarial effects . The specific pathways and molecular targets involved in these processes are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde diperoxide (FDP): A similar compound with a similar structure and reactivity.
Methyl formaldehyde diperoxide (MFDP): Another related compound with similar properties.
Uniqueness
Tetraoxane is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to other organic peroxides. Its ability to generate reactive oxygen species makes it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C2H4O4 |
|---|---|
Peso molecular |
92.05 g/mol |
Nombre IUPAC |
tetraoxane |
InChI |
InChI=1S/C2H4O4/c1-2-4-6-5-3-1/h1-2H2 |
Clave InChI |
NGCMLEQSKQCTAK-UHFFFAOYSA-N |
SMILES canónico |
C1COOOO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-](/img/structure/B8471856.png)

